molecular formula C8H10ClF3N2 B7947874 (R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

(R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Cat. No.: B7947874
M. Wt: 226.62 g/mol
InChI Key: KSBPCNXMVVFOSR-NUBCRITNSA-N
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Description

®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride typically involves the trifluoromethylation of a pyridine derivative. One common method is the trifluoromethylation of 4-iodobenzene, followed by further reactions to introduce the ethanamine group. The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyridine ring contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is unique due to the presence of both the trifluoromethyl group and the ethanamine group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c1-5(12)7-4-6(2-3-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBPCNXMVVFOSR-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CC(=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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